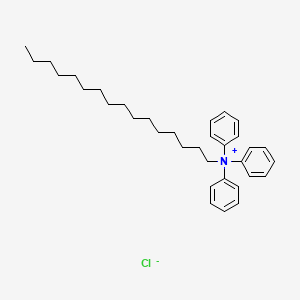
N-Hexadecyl-N,N-diphenylanilinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexadecyl-N,N-diphenylanilinium chloride is a quaternary ammonium compound known for its surfactant properties. It is used in various applications due to its ability to form micelles and interact with biological membranes. This compound is characterized by a long hydrophobic alkyl chain and a hydrophilic quaternary ammonium group, making it an effective surfactant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexadecyl-N,N-diphenylanilinium chloride typically involves the quaternization of N-hexadecylaniline with diphenylmethyl chloride. The reaction is carried out in an organic solvent such as toluene or chloroform, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using industrial-scale chromatography or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexadecyl-N,N-diphenylanilinium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The chloride ion can be substituted with other anions such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halide exchange reactions are typically carried out in polar solvents like acetone or ethanol.
Major Products Formed
Oxidation: N-Hexadecyl-N,N-diphenylanilinium N-oxide.
Reduction: N-Hexadecyl-N,N-diphenylaniline.
Substitution: N-Hexadecyl-N,N-diphenylanilinium bromide or iodide.
Applications De Recherche Scientifique
N-Hexadecyl-N,N-diphenylanilinium chloride has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst in organic reactions.
Biology: Employed in the study of membrane proteins and as a detergent in cell lysis buffers.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of N-Hexadecyl-N,N-diphenylanilinium chloride involves its interaction with biological membranes. The hydrophobic alkyl chain inserts into the lipid bilayer, disrupting membrane integrity and leading to cell lysis. The quaternary ammonium group interacts with negatively charged components of the membrane, enhancing its antimicrobial activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Hexadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate: Another quaternary ammonium compound with similar surfactant properties.
N,N-Dimethylhexadecylamine: A tertiary amine with a similar alkyl chain length but different functional groups.
Uniqueness
N-Hexadecyl-N,N-diphenylanilinium chloride is unique due to its combination of a long hydrophobic alkyl chain and a bulky diphenylanilinium group. This structure provides enhanced surfactant properties and a higher degree of interaction with biological membranes compared to simpler quaternary ammonium compounds .
Propriétés
Numéro CAS |
138505-72-3 |
|---|---|
Formule moléculaire |
C34H48ClN |
Poids moléculaire |
506.2 g/mol |
Nom IUPAC |
hexadecyl(triphenyl)azanium;chloride |
InChI |
InChI=1S/C34H48N.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1 |
Clé InChI |
XINMAWPSXBHPES-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCC[N+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















